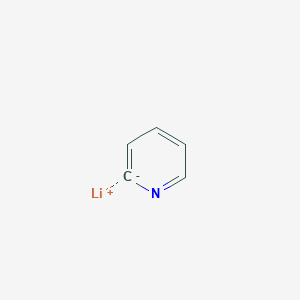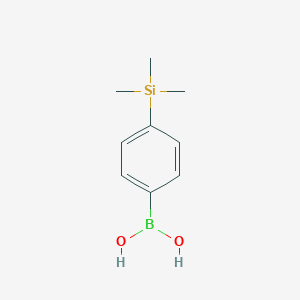
4-三甲基硅烷基苯基硼酸
描述
4-Trimethylsilylphenylboronic acid is an organoboron compound with the molecular formula C₉H₁₅BO₂Si. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trimethylsilyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
科学研究应用
4-Trimethylsilylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
作用机制
Target of Action
4-Trimethylsilylphenylboronic acid, also known as 4-(Trimethylsilyl)phenylboronic acid, is a versatile compound that forms temporary covalent connections with biomolecules . Its primary targets include various enzymes and receptors, which play crucial roles in numerous biological activities .
Mode of Action
The compound interacts with its targets through its boronic acid feature . This feature allows it to form temporary covalent bonds with biomolecules, thereby influencing their function . The exact changes resulting from these interactions depend on the specific biomolecules involved and can vary widely.
Biochemical Pathways
The affected biochemical pathways are diverse due to the compound’s ability to interact with a wide range of biomolecules . It is frequently used in reactions such as the Suzuki-Miyaura cross-coupling and C-H activation . The downstream effects of these interactions can lead to significant changes in biological processes.
Pharmacokinetics
It is known that the compound readily dissolves in organic solvents like thf, dmso, and dichloromethane , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-Trimethylsilylphenylboronic acid’s action are diverse and depend on the specific biomolecules it interacts with. For example, it acts as an energy acceptor in fluorescence, capable of absorbing and transferring light energy to different molecules . This property makes it a pivotal tool for crafting other compounds and delving deeper into biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Trimethylsilylphenylboronic acid. For instance, the compound’s solubility in various solvents can affect its distribution and availability in different environments . .
准备方法
Synthetic Routes and Reaction Conditions: 4-Trimethylsilylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyltrimethylsilane with triisopropylborate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid after hydrolysis .
Industrial Production Methods: Industrial production of 4-trimethylsilylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 4-Trimethylsilylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
相似化合物的比较
Phenylboronic Acid: Lacks the trimethylsilyl group, making it less stable and reactive compared to 4-trimethylsilylphenylboronic acid.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a trimethylsilyl group, leading to different reactivity and applications.
4-Bromophenylboronic Acid: Contains a bromine atom, which can participate in different types of reactions compared to the trimethylsilyl group.
Uniqueness: 4-Trimethylsilylphenylboronic acid is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds .
属性
IUPAC Name |
(4-trimethylsilylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPZMSUGPMYBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274326 | |
| Record name | 4-Trimethylsilylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-11-1 | |
| Record name | [4-(Trimethylsilyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Trimethylsilylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


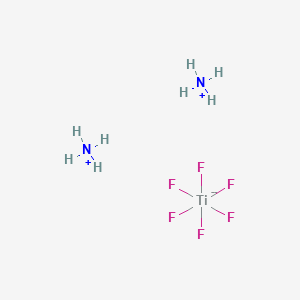
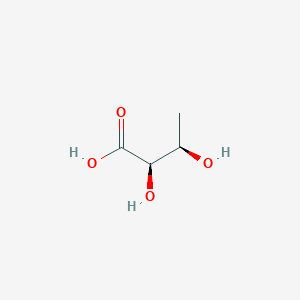
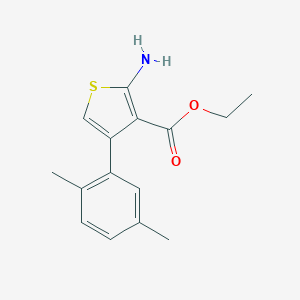
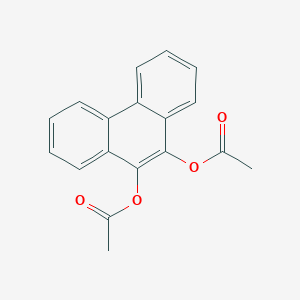
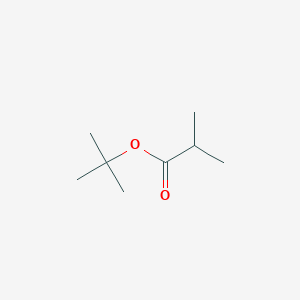
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
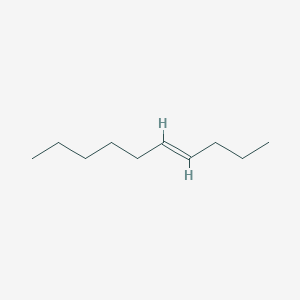
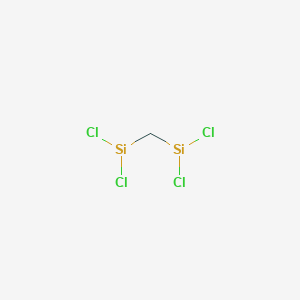
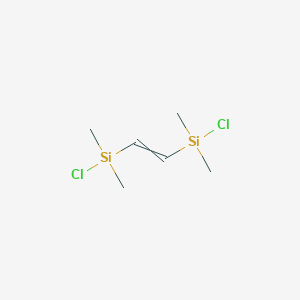
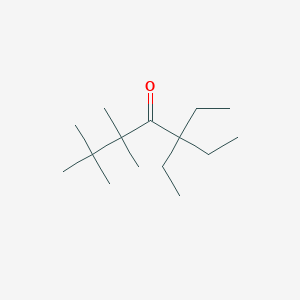
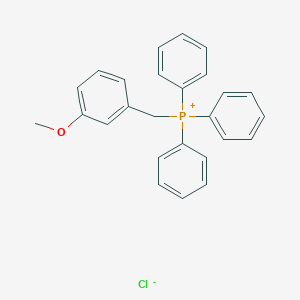
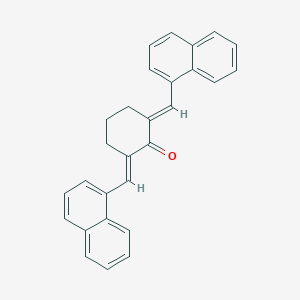
![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
